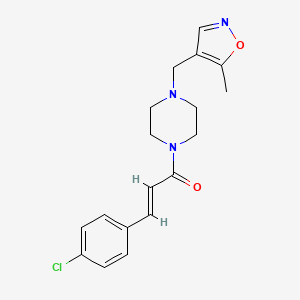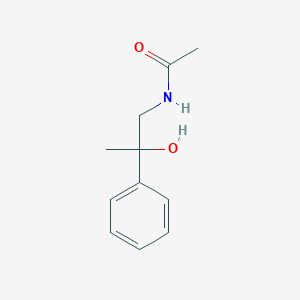![molecular formula C19H19N3O3S2 B2507938 methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 315711-39-8](/img/structure/B2507938.png)
methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It is related to a class of compounds known as cyclopenta[4,5]thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It contains a pyrrole ring, a thieno[2,3-d]pyrimidine ring, and a cyclopenta ring . The exact structure would require further analysis or experimental data.Wissenschaftliche Forschungsanwendungen
Imidazole Core Structure
Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole is amphoteric, displaying both acidic and basic properties. Due to the positive charge on either of its nitrogen atoms, it exists in two equivalent tautomeric forms. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures.
a. Antibacterial and Antimycobacterial Activities: Several imidazole derivatives demonstrate antibacterial and antimycobacterial effects. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited good antimicrobial potential .
b. Anti-Inflammatory and Antitumor Effects: Imidazole derivatives have been investigated for their anti-inflammatory and antitumor properties. These compounds may play a role in modulating inflammatory responses and inhibiting tumor growth.
c. Antidiabetic and Antioxidant Activities: Certain imidazole-based molecules exhibit antidiabetic effects and antioxidant properties. These properties are crucial for managing oxidative stress and metabolic disorders.
d. Antiviral and Antiprotozoal Properties: Imidazole derivatives, such as enviroxime (antiviral) and ornidazole (antiprotozoal and antibacterial), have been explored for their efficacy against viruses and protozoa.
e. Other Activities: Imidazole-containing drugs include clemizole (antihistaminic agent), omeprazole (antiulcer), and dacarbazine (used in Hodgkin’s disease treatment). These examples highlight the versatility of imidazole-based compounds in therapeutic applications.
Synthetic Routes
Various synthetic methods exist for imidazole and its derivatives. Researchers have developed efficient protocols for constructing imidazole rings, often using N-heterocyclic carbenes (NHC) as ligands or organocatalysts . These advances contribute to the synthesis of functional molecules with imidazole cores.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which are prevalent moieties in various alkaloids, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different biological targets. Indole derivatives are known to show various biologically vital properties
Result of Action
It’s known that indole derivatives can have various effects on cells, including potential anti-cancer, antimicrobial, and other therapeutic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDIMHZCHPESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
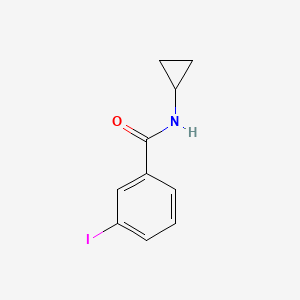

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
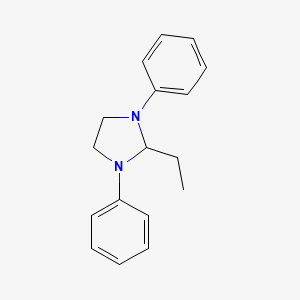
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

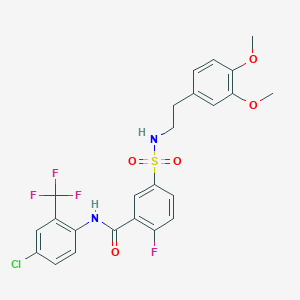
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
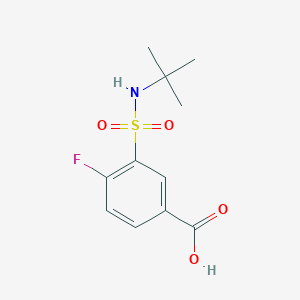
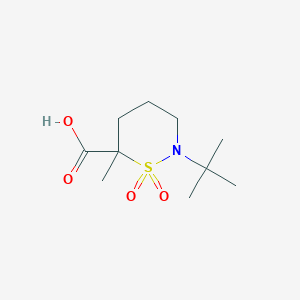
![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
